Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

Overview

Description

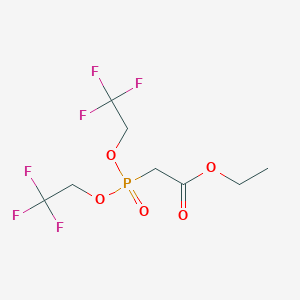

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (CAS: 124755-24-4) is a specialized Horner–Wadsworth–Emmons (HWE) reagent, commonly referred to as the Still–Gennari reagent . Its structure features two 2,2,2-trifluoroethoxy groups attached to a phosphorus atom, which is further bonded to an ethyl acetate moiety. This compound is pivotal in stereoselective synthesis, particularly for generating Z-configured α,β-unsaturated esters via HWE olefination reactions. The electron-withdrawing trifluoroethoxy groups enhance the electrophilicity of the phosphorus center, improving reactivity and selectivity in aldehyde condensations . It is widely utilized in pharmaceutical and materials science research for constructing complex organic frameworks, such as lactones and RNA splicing modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate can be synthesized through a multi-step process. One common method involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with ethyl chloroacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase transfer catalyst like 18-crown-6 . The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) and then allowed to warm to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Such as amines or alcohols, can react with the ester group.

Acids and Bases: Used for hydrolysis reactions.

Major Products

Carboxylic Acids: Formed from hydrolysis.

Substituted Esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate is used in various scientific research applications:

Chemistry: As a reagent in the synthesis of complex organic molecules, including spiroketal EBC-23, an anticancer agent.

Biology: In the preparation of compounds like scytonemin A, a novel calcium antagonist.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of phosphonate esters and other phosphorus-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate with structurally related HWE reagents and phosphonoacetates, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Selectivity

Table 1: Key Structural and Functional Differences

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethoxy groups in the Still–Gennari reagent increase the phosphorus atom's electrophilicity, enabling efficient aldehyde coupling even at low temperatures (−78°C) . In contrast, phenyl or tert-butylphenoxy substituents (e.g., Ando reagent) reduce electrophilicity, necessitating harsher conditions for comparable reactivity . Fluorinated analogs exhibit superior Z-selectivity (>95%) compared to non-fluorinated derivatives like ethyl diphenylphosphonoacetate (Ando reagent), which show mixed E/Z ratios .

Steric Effects: Bulky substituents (e.g., 2-(tert-butyl)phenoxy in compound 5) hinder nucleophilic attack on the phosphorus center, slowing reaction kinetics . The trifluoroethoxy groups, while electron-withdrawing, maintain a compact structure, minimizing steric interference .

Ester Group Influence: Methyl esters (e.g., methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate) exhibit lower solubility in polar solvents compared to ethyl esters, affecting reaction scalability .

Table 2: Reaction Performance in Key Studies

Key Findings:

- The Still–Gennari reagent achieves near-quantitative Z-selectivity in cis-Wittig olefinations due to its optimized balance of electronic and steric properties .

- Sulfur-containing analogs (e.g., methyl 2-[bis(benzylthio)phosphoryl]acetate) favor E-selectivity, highlighting the role of heteroatom electronegativity in stereochemical outcomes .

Physicochemical Properties

Table 3: Comparative Physical Data

Notes:

Biological Activity

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (CAS No. 107905-52-2) is a phosphonate ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is particularly noted for its role as a phosphorylating agent and its involvement in the synthesis of various bioactive molecules.

This compound features a molecular formula of C9H13F6O5P and a molecular weight of 346.16 g/mol. It is characterized by the presence of two trifluoroethoxy groups attached to a phosphoryl moiety, which enhances its reactivity in organic synthesis. The compound can participate in nucleophilic substitution reactions due to its ester functionality and can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action:

- Phosphorylation: The compound acts as a phosphorylating agent, transferring its phosphoryl group to various substrates. This property is critical for synthesizing phosphonate esters and other phosphorus-containing compounds .

- Synthesis of Bioactive Compounds: It has been used as a reagent in the synthesis of complex organic molecules, including anticancer agents like spiroketal EBC-23 and calcium antagonists such as scytonemin A .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives have shown promising cytotoxic activity against various cancer cell lines. For instance, compounds derived from this phosphonate have been evaluated for their ability to inhibit DNA synthesis in vitro, demonstrating significant activity against cancer cells .

Inhibition Studies

The biological evaluation of related phosphate triesters indicates that these compounds may exert their effects through the hydrolysis of the phosphate moiety, leading to the release of biologically active metabolites such as araAMP (5'-monophosphate) . This mechanism suggests that this compound could play a role in developing antiviral and anticancer therapies.

Case Study: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound revealed that certain derivatives exhibited notable cytotoxicity with IC50 values comparable to established anticancer drugs. For example, one derivative showed an IC50 value of 3.38 μM against HT-29 colon cancer cells, indicating strong potential for further development .

Table: Summary of Biological Activities

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound derivative A | Cytotoxicity | 3.38 | HT-29 |

| This compound derivative B | Cytotoxicity | 10.55 | COLO-205 |

| Related phosphonate esters | DNA synthesis inhibition | - | Various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Horner–Wadsworth–Emmons (HWE) reagent preparation. A two-step procedure involves alcoholysis of phosphoryl intermediates using NaH in dry DMF as a base, followed by alkylation with trifluoroethyl groups. Reaction yields depend on stoichiometric control (e.g., 1.2 equiv. NaH) and solvent purity . For scalable synthesis, inert conditions (argon atmosphere) and extended stirring (48 hours) improve reproducibility .

| Synthesis Comparison |

|---|

| Route |

| -------------------------- |

| HWE reagent preparation |

| Alcoholysis of intermediates |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is critical for structural confirmation. For example, ³¹P NMR shows a characteristic peak at δ 15–20 ppm for phosphoryl groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) monitors purity, while mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in HWE reactions using this compound?

- Methodological Answer : Diastereoselectivity (E/Z ratios) is influenced by steric and electronic effects of the phosphoryl group. Trifluoroethoxy substituents enhance electron-withdrawing effects, favoring trans-selectivity. Solvent polarity (e.g., THF vs. DMF) and aldehyde substrate structure also modulate selectivity. For cis-products, bulkier aldehydes or mixed phosphonoacetates (e.g., benzylthio derivatives) are recommended .

Q. What strategies mitigate process-related impurities, such as 2,5-bis(2,2,2-trifluoroethoxy)-N-substituted benzamide derivatives, during synthesis?

- Methodological Answer : Impurities arise from incomplete phosphorylation or residual intermediates. Recrystallization using ethanol/water mixtures (7:3 v/v) removes polar byproducts. Reaction monitoring via TLC (silica gel, hexane/EtOAc 4:1) ensures intermediate conversion. For persistent impurities, column chromatography with silica gel (gradient elution: 10–30% EtOAc in hexane) achieves >98% purity .

Q. How does modifying the phosphoryl group (e.g., replacing oxygen with sulfur) affect reactivity in HWE reactions?

- Methodological Answer : Phosphoryl group substitutions alter reaction kinetics and stereoselectivity. Sulfur-based analogs (e.g., benzylthio derivatives) reduce electrophilicity, slowing aldehyde condensation but improving Z-selectivity. Computational studies (DFT) predict transition-state stabilization via sulfur’s polarizability, which is experimentally validated by NMR reaction monitoring .

Q. Data Contradiction Analysis

Q. Why do reported yields for HWE reactions vary between 60% and 90% across studies?

- Methodological Answer : Discrepancies arise from differences in reagent quality (e.g., anhydrous DMF purity) and workup protocols. For example, aqueous quenching (sat. NH₄Cl) in may lead to partial hydrolysis, reducing yields compared to anhydrous workups in . Reproducibility requires strict moisture control and inert reaction conditions .

Q. Experimental Design Considerations

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is moisture-sensitive and reacts exothermically with bases. Use gloveboxes for NaH handling and avoid exposure to ignition sources (flash point: >150°C). Waste must be neutralized with 10% acetic acid before disposal in designated halogenated solvent containers .

Q. Reagent Design and Applications

Q. How does this compound compare to traditional HWE reagents like Still–Gennari reagents in stereoselective synthesis?

- Methodological Answer : Unlike Still–Gennari reagents (methyl esters), the ethyl ester in this compound enhances solubility in nonpolar solvents (e.g., toluene), enabling reactions with hydrophobic aldehydes. Trifluoroethoxy groups improve thermal stability, allowing reactions at elevated temperatures (up to 80°C) without decomposition .

Properties

IUPAC Name |

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYHPBCAZBLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471931 | |

| Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124755-24-4 | |

| Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.